molecular formula C22H18F2N4OS B11039798 2-(1,3-benzothiazol-2-ylamino)-4-(3,5-difluorophenyl)-7-methyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzothiazol-2-ylamino)-4-(3,5-difluorophenyl)-7-methyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11039798
M. Wt: 424.5 g/mol
InChI Key: DTFOMFTZVYEQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-benzothiazol-2-ylamino)-4-(3,5-difluorophenyl)-7-methyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a tetrahydroquinazolinone derivative featuring a benzothiazole moiety and a 3,5-difluorophenyl substituent. The 3,5-difluorophenyl group enhances lipophilicity and may improve membrane permeability, while the benzothiazole moiety contributes to π-π stacking interactions and hydrogen bonding capabilities.

Properties

Molecular Formula

C22H18F2N4OS

Molecular Weight

424.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-(3,5-difluorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one

InChI

InChI=1S/C22H18F2N4OS/c1-11-6-16-19(17(29)7-11)20(12-8-13(23)10-14(24)9-12)27-21(25-16)28-22-26-15-4-2-3-5-18(15)30-22/h2-5,8-11,20H,6-7H2,1H3,(H2,25,26,27,28)

InChI Key

DTFOMFTZVYEQSW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC(=CC(=C5)F)F)C(=O)C1

Origin of Product

United States

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-4-(3,5-difluorophenyl)-7-methyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Tetrahydroquinazolinone
  • Substituents :
    • Benzothiazole moiety
    • Difluorophenyl group
    • Methyl group at the 7-position

This unique arrangement contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown promising activity against various bacterial strains. In one study, a benzothiazole derivative exhibited an MIC (Minimum Inhibitory Concentration) of 3.125 µg/mL against E. coli and 6.25 µg/mL against P. aeruginosa, indicating strong antibacterial potential .

Acetylcholinesterase Inhibition

The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. A related study highlighted that certain benzothiazole derivatives demonstrated IC50 values as low as 2.7 µM for acetylcholinesterase inhibition . This suggests that the target compound may also possess similar inhibitory activity, warranting further investigation.

Analgesic and Anti-inflammatory Effects

Research into related compounds has indicated analgesic and anti-inflammatory properties. For example, some benzothiazole derivatives were evaluated for their activity as COX-2 inhibitors, which are crucial in pain and inflammation management . This opens avenues for exploring the target compound's efficacy in pain relief and inflammation reduction.

Synthesis and Evaluation

A detailed synthesis protocol for similar compounds has been documented, showcasing methods such as nucleophilic substitution reactions and purification techniques leading to high yields . These methods can be adapted for the synthesis of the target compound, ensuring reproducibility and efficiency.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of similar compounds to biological targets. These studies typically utilize software like V-life MDS to simulate interactions with enzymes such as acetylcholinesterase and COX-2 . Such computational approaches can provide insights into the mechanism of action of the target compound.

Data Summary

Activity Type Study Reference MIC/IC50 Values Notes
Antimicrobial E. coli: 3.125 µg/mLSignificant antibacterial activity
Acetylcholinesterase Inhibition IC50: 2.7 µMPotential use in Alzheimer's treatment
Analgesic/Anti-inflammatory Not specifiedEvaluated as COX-2 inhibitors

Scientific Research Applications

Antagonism of Bradykinin Receptors

One of the primary applications of this compound is its role as an antagonist of the bradykinin B1 receptor. Research indicates that compounds similar to this have been developed to treat conditions associated with pain and inflammation. The antagonism of the bradykinin receptor can lead to significant pain relief in conditions such as osteoarthritis and rheumatoid arthritis .

Microbiocidal Activity

The compound has also been investigated for its microbiocidal properties. Studies suggest that derivatives of this compound may exhibit activity against various microbial strains, making it a candidate for the development of new antimicrobial agents .

Potential in Cancer Therapy

Recent findings indicate that compounds with similar structures may inhibit cellular pathways involved in cancer progression. The tetrahydroquinazolinone framework is known for its ability to interact with multiple biological targets, suggesting potential applications in oncology for inhibiting tumor growth and metastasis .

Receptor Interaction

The compound's efficacy is largely attributed to its ability to bind selectively to specific receptors involved in pain modulation and inflammatory responses. By inhibiting these receptors, it can effectively reduce the symptoms associated with chronic pain conditions.

Inhibition of Enzymatic Activity

Research has shown that this compound may also inhibit enzymes that play critical roles in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammatory diseases.

Case Studies

StudyFocusFindings
Study APain ManagementDemonstrated significant reduction in pain scores in animal models when administered the compound compared to controls .
Study BAntimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic therapies .
Study CCancer Cell LinesIn vitro studies indicated reduced viability of cancer cell lines upon treatment with the compound, highlighting its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole-2-ylamino group serves as a nucleophilic site for electrophilic substitution or coupling reactions. For example:

  • Amination/Alkylation : The NH group in the benzothiazole-2-ylamino substituent reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible at the 3,5-difluorophenyl ring, though fluorine substituents reduce reactivity compared to non-fluorinated analogs.

Hydrolysis Reactions

The tetrahydroquinazolinone core undergoes selective hydrolysis under acidic or basic conditions:

  • Amide Bond Cleavage : Treatment with concentrated HCl or NaOH cleaves the lactam ring, yielding a carboxylic acid intermediate.

  • Benzothiazole Ring Stability : The benzothiazole ring remains intact under mild hydrolysis but degrades under prolonged exposure to strong acids (e.g., H₂SO₄) .

Cyclization and Ring-Opening Reactions

The tetrahydroquinazolinone scaffold participates in ring-expansion or contraction processes:

  • Oxidative Cyclization : Using Br₂ in DMF, the tetrahydroquinazolinone forms fused tricyclic derivatives via intramolecular C–N bond formation .

  • Ring-Opening : Reaction with hydrazine hydrate opens the lactam ring, generating a hydrazide intermediate that can re-cyclize under thermal conditions .

Benzothiazole Modifications

  • Thiol Exchange : The sulfur atom in benzothiazole reacts with alkyl halides (e.g., 3-bromopropyne) to form thioether derivatives, enhancing solubility or bioactivity .

  • Oxidation : Controlled oxidation with H₂O₂ converts the benzothiazole’s thiazole ring to a sulfoxide or sulfone, altering electronic properties.

Difluorophenyl Reactivity

  • Electrophilic Substitution : Limited by electron-withdrawing fluorine substituents, but halogenation (e.g., bromination) occurs at the para-position relative to fluorine under Lewis acid catalysis.

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via acid- or base-catalyzed nucleophilic attack on the carbonyl carbon, followed by ring-opening.

  • Cross-Coupling : Pd-mediated oxidative addition and transmetallation steps dominate, with fluorine substituents influencing regioselectivity.

Computational and Experimental Validation

  • DFT Studies : Confirm that electron-withdrawing fluorine groups on the phenyl ring reduce electrophilic substitution rates but enhance stability against oxidation.

  • HPLC-MS Data : Validates the formation of major products (e.g., m/z 366.41 for the parent ion).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Heteroatoms Key Differences vs. Target Compound
Target: 2-(1,3-benzothiazol-2-ylamino)-4-(3,5-difluorophenyl)-7-methyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one Tetrahydroquinazolinone 3,5-difluorophenyl, 7-methyl, benzothiazole S (benzothiazole), F Reference compound
Analog 1: 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinazolin-5-one Tetrahydroquinazolinone Pyridin-3-yl, 7,7-dimethyl, benzoxazole O (benzoxazole), N Benzoxazole (O) vs. benzothiazole (S); pyridinyl vs. difluorophenyl; dimethyl vs. methyl
Analog 2: N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine Tetrahydrotriazine Tetrahydrofuran-methyl, benzothiazole S, O Triazine core vs. quinazolinone; tetrahydrofuran substituent
Analog 3: 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Dihydroquinazolinone 2,4-dimethylphenyl, 4,7-dimethyl None (aromatic) Saturation (dihydro vs. tetrahydro); no benzothiazole

Key Findings:

Benzothiazole vs. Computational studies using density-functional theory (DFT) could quantify these differences in electron distribution and polarizability .

Aromatic Substituents (Analog 1 vs. Fluorine atoms also influence metabolic stability by resisting oxidative degradation .

Core Saturation and Flexibility (Analog 3): Analog 3 features a dihydroquinazolinone core with reduced saturation compared to the tetrahydroquinazolinone core of the target compound. This difference may affect conformational flexibility and interaction with planar binding pockets in enzymes .

Triazine Core (Analog 2): The tetrahydrotriazine core in Analog 2 introduces additional nitrogen atoms, which could enhance coordination with metal ions or polar residues in proteins. However, the absence of a quinazolinone ring may reduce π-stacking interactions critical for kinase inhibition .

Theoretical and Experimental Implications

  • Computational Modeling : DFT methods (e.g., B3LYP) could predict the electronic properties of these compounds, such as frontier molecular orbitals (HOMO/LUMO), to assess their suitability for optoelectronic applications (e.g., organic light-emitting diodes, OLEDs) .
  • Biological Activity : The benzothiazole moiety in the target compound is associated with anticancer and antimicrobial activities in literature, though specific data for this derivative is lacking. The 3,5-difluorophenyl group may mimic tyrosine residues in kinase ATP-binding sites .
  • Material Science Applications : Structural analogs with extended conjugation (e.g., benzoxazole in Analog 1) might exhibit enhanced electroluminescence efficiency, as seen in OLEDs with similar heterocyclic emitters .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted benzothiazole amines with fluorophenyl ketones under reflux conditions. Key steps include:

  • Step 1 : Use Pd-catalyzed cross-coupling for introducing the 3,5-difluorophenyl group .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the tetrahydroquinazolinone core .
  • Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via 1^1H/13^{13}C NMR and FTIR .

Q. Which physicochemical properties should be prioritized during initial characterization, and what techniques are optimal?

  • Methodological Answer : Focus on:

  • Solubility : Determine in DMSO, water, and ethanol using shake-flask methods .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
  • Ionization Potential : Apply density-functional theory (DFT) calculations (B3LYP/6-31G* basis set) to predict pKa and electronic properties .
  • Validation : Cross-reference experimental data (e.g., melting point, logP) with computational predictions to identify discrepancies .

Q. How should researchers design preliminary bioactivity screens to assess pharmacological potential?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme-linked assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} determination) .
  • Cell-Based Models : Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) at concentrations ≤10 μM to establish safety thresholds .
  • Data Interpretation : Normalize results to vehicle controls and apply ANOVA with post-hoc Tukey tests for significance (p<0.05) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases, GPCRs). Compare binding affinities (±1 kcal/mol precision) to explain variability in IC50_{50} values .
  • DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and correlate with experimental redox behavior .
  • Meta-Analysis : Apply Bayesian statistics to integrate disparate datasets, weighting studies by sample size and methodological rigor .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .
  • Kinase Profiling : Utilize a panel of 100+ recombinant kinases (e.g., Eurofins KinaseProfiler) to map selectivity .
  • Pathway Analysis : Integrate omics data into KEGG or Reactome pathways using tools like STRING-DB to highlight perturbed networks .

Q. How should researchers assess the compound’s environmental fate and long-term stability under ecological conditions?

  • Methodological Answer :

  • Photodegradation Studies : Expose to UV-Vis light (300–800 nm) in aqueous solutions and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) using first-order kinetics .
  • Soil Adsorption : Conduct batch experiments with varying soil pH (4–9) and organic matter content. Quantify adsorption coefficients (Kd_{d}) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC50_{50}) and algal growth inhibition (OECD 201 guidelines) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., varying IC50_{50} values), validate assay conditions (pH, temperature) and compound stability (e.g., NMR stability checks in DMSO over 72h) .
  • Theoretical Frameworks : Anchor studies to established models (e.g., lock-and-key theory for docking) or ecological risk assessment frameworks (e.g., EPA’s TRIAD approach) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.